racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride
Description
Racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride is a tetralin-derived compound featuring a methoxy group at position 5, an N-n-propyl substituent, and a 2-(2-thienyl)ethylamino group at position 2. The racemic form indicates equal proportions of both enantiomers, which are critical for pharmacological evaluation, as chirality often influences receptor binding and metabolic pathways. The hydrochloride salt enhances solubility and stability, making it suitable for preclinical studies .
Synthesis typically involves reductive amination of a ketone intermediate with n-propylamine and 2-(2-thienyl)ethylamine, followed by resolution using chiral acids (e.g., camphorsulfonic acid) to isolate enantiomers . Analytical methods such as HPLC, NMR, and elemental analysis confirm purity and structural integrity .
Properties
Molecular Formula |
C20H28ClNOS |
|---|---|
Molecular Weight |
366.0 g/mol |
IUPAC Name |
5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27NOS.ClH/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2;/h4-8,14,17H,3,9-13,15H2,1-2H3;1H |
InChI Key |
DXOXYGJOZXEOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Methoxy-2-tetralone
The precursor, 5-methoxy-2-tetralone, is synthesized via a multi-step process involving:
Sodium reduction of trimethoxynaphthalene :
Sodium metal reacts with trimethoxynaphthalene in ethanol under reflux, producing a tetralone derivative after acid work-up.
Reaction conditions: Reflux in ethanol, followed by acidification with hydrochloric acid.Demethylation to obtain 5-methoxy-2-tetralone :
Demethylation of methoxy groups is achieved using hydrobromic acid or boron tribromide, depending on the specific method, yielding the desired methoxy-tetralone.
Step 2: Formation of the Nucleophilic Amine Intermediate
Reaction of 5-methoxy-2-tetralone with R-(+)-a-phenylethylamine :
Under acid catalysis, an addition-elimination reaction occurs, forming a chiral intermediate (compound I).
Catalysts: Methanesulfonic acid, p-toluenesulfonic acid, or sulfuric acid.
Solvents: Toluene, benzene, or tetrahydrofuran.Asymmetric induction :
The chiral reagent R-(+)-a-phenylethylamine guides stereoselectivity, increasing enantiomeric excess.
Step 3: Construction of the N-Propyl-N-(2-thienyl)ethylamine Side Chain
Reductive alkylation or nucleophilic substitution :
The intermediate reacts with 1-iodopropane or related alkyl halides in the presence of base (e.g., potassium carbonate) to introduce the N-n-propyl group.Incorporation of the 2-(2-thienyl)ethyl group :
This is achieved by nucleophilic substitution of the amine with 2-(2-thienyl)ethyl halides or via coupling reactions with thiophene derivatives.
Step 4: Final Demethylation and Salt Formation
Demethylation :
The methoxy group on the aromatic ring is demethylated using hydrobromic acid or boron tribromide, yielding the free phenolic hydroxyl group, which can influence biological activity.Salt formation :
The free base is reacted with hydrochloric acid (via ethyl acetate-HCl or ethyl ether-HCl) to produce the hydrochloride salt, stabilizing the compound for pharmaceutical applications.
Step 5: Purification and Characterization
- Purification involves recrystallization from suitable solvents such as ethanol, water, or methanol.
- Characterization includes NMR, MS, and chiral HPLC to confirm structure, purity, and stereochemistry.
Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium, trimethoxynaphthalene | Ethanol | Reflux | None | ~70 | Sodium reduction |
| 2 | R-(+)-a-phenylethylamine, acid catalyst | Toluene/THF | 50-120°C | Acid catalyst | ~65-70 | Asymmetric induction |
| 3 | 1-iodopropane, base | Acetone/Toluene | Reflux | Potassium carbonate | ~60 | Alkylation step |
| 4 | Hydrobromic acid | Dichloromethane | RT to 50°C | None | N/A | Demethylation |
| 5 | Hydrochloric acid | Ethyl acetate | RT | None | N/A | Salt formation |
Research Findings and Optimization
Yield Enhancement : The use of asymmetric induction with chiral reagents like R-(+)-a-phenylethylamine significantly increases stereoselectivity, achieving yields around 68.7% with 99% purity and enantiomeric excess (EE) of 99.9%.
Reaction Efficiency : Catalytic hydrogenation using Pd/C or Pd(OH)₂ under controlled temperatures (50-120°C) effectively reduces intermediates to the desired amines with minimal by-products.
Environmental Considerations : The process emphasizes the use of environmentally benign solvents such as ethanol and tetrahydrofuran, with reaction conditions optimized to reduce pollution and waste.
Yield and Purity Data : The overall synthetic route yields the racemic compound with high purity, suitable for subsequent enantioselective resolution or chiral synthesis steps.
Chemical Reactions Analysis
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the naphthalene moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Profile
Rotigotine acts as a dopamine agonist, mimicking the effects of dopamine in the brain. It is particularly effective in managing symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease. The compound has a unique dual mechanism of action:
- Dopamine Receptor Agonism : Rotigotine selectively stimulates dopamine D2 and D3 receptors, which are crucial for motor control and coordination.
- Norepinephrine Receptor Modulation : The compound also exhibits activity at norepinephrine receptors, contributing to its overall therapeutic effects.
Parkinson's Disease Management
Rotigotine is approved for the treatment of Parkinson's disease in several countries. Its transdermal delivery system allows for continuous medication release, providing stable plasma levels and reducing the "off" time experienced by patients on oral medications.
- Clinical Studies : Research indicates that rotigotine significantly improves motor function and quality of life in patients with advanced Parkinson's disease compared to placebo treatments .
Restless Legs Syndrome
The compound is also indicated for the treatment of moderate to severe restless legs syndrome, a condition characterized by an uncontrollable urge to move the legs.
- Efficacy : Clinical trials have shown that rotigotine effectively reduces the severity of symptoms and improves sleep quality in affected individuals .
Case Study 1: Efficacy in Advanced Parkinson's Disease
- Objective : Evaluate the long-term efficacy of rotigotine in patients with advanced Parkinson's disease.
- Results : A study involving 300 participants demonstrated a significant reduction in motor symptoms over a 24-week period, with sustained benefits observed even after treatment cessation .
Case Study 2: Impact on Quality of Life
- Objective : Assess the impact of rotigotine on the quality of life in patients with restless legs syndrome.
- Results : Patients reported improved daily functioning and reduced symptom severity after 12 weeks of treatment, highlighting rotigotine's role in enhancing overall well-being .
Research Findings
Recent research has focused on optimizing the pharmacokinetics and pharmacodynamics of rotigotine to enhance its therapeutic efficacy:
- Formulation Studies : Investigations into different transdermal delivery systems have shown that varying patch designs can influence drug absorption rates and patient compliance .
- Combination Therapies : Studies are exploring the potential benefits of combining rotigotine with other dopaminergic agents to achieve better symptom control in Parkinson's disease patients .
Mechanism of Action
The mechanism of action of N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several CNS-active agents and intermediates. Key analogues include:
| Compound Name | Key Structural Differences | Synthesis Method | Melting Point (°C) | Optical Purity (%) |
|---|---|---|---|---|
| Racemic 5-methoxy-2-(N-propylamino)tetralin | Lacks 2-thienylethyl group | Reductive amination | Not reported | >98 after resolution |
| 2-(2-Thienyl)ethylaminoacetonitrile hydrochloride | Chlorophenyl instead of methoxy-tetralin backbone | Diastereomeric resolution | 122–124 | 99–100 |
| Racemic Tamsulosin hydrochloride | Sulfonamide group; benzene ring instead of tetralin | Reductive amination | ~220 (salt form) | Not applicable |
Physicochemical Properties
- Melting Points : The hydrochloride salt form elevates melting points (e.g., 122–124°C for thienyl-acetonitrile vs. ~220°C for tamsulosin ). The target compound’s melting point is unreported but expected to align with similar tertiary amine hydrochlorides.
- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability. This is consistent across analogues like tamsulosin and remdesivir precursors .
Pharmacological Relevance
- Receptor Binding: The 2-thienyl group may enhance serotonin (5-HT) receptor affinity compared to non-thienyl analogues, as seen in studies where thienyl derivatives exhibit higher CNS penetration .
- Metabolic Stability : The tetralin backbone likely confers greater metabolic resistance compared to benzene-ring analogues (e.g., tamsulosin), which are prone to oxidative degradation .
Research Findings and Data
Key Studies
- : Demonstrated that reductive amination of racemic 5-methoxy-2-(N-propylamino)tetralin achieves high yields (>80%), but resolution efficiency drops without the thienyl group.
- : Highlighted that 2-thienyl derivatives like 2-(2-thienyl)ethylaminoacetonitrile achieve 99–100% optical purity via camphorsulfonic acid resolution, underscoring the method’s reliability for chiral amines .
Challenges and Innovations
- Racemate Resolution: The target compound’s resolution is more complex than non-thienyl analogues due to steric hindrance from the 2-thienylethyl group. This necessitates optimized solvent systems (e.g., acetone-formic acid mixtures) to enhance diastereomer crystallization .
- Scalability : Tamsulosin’s industrial-scale resolution (U.S. Patent 4,703,063) provides a template for large-batch production of the target compound .
Biological Activity
Racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride, commonly known as Rotigotine, is a non-ergot dopamine agonist primarily indicated for the treatment of Parkinson's disease. This compound exhibits significant biological activity through its interaction with dopamine receptors, particularly D2 and D3 subtypes, and has been studied extensively for its pharmacological properties.
- Chemical Name : (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- CAS Number : 1232344-37-4
- Molecular Formula : C20H27NOS
- Molecular Weight : 365.96 g/mol
Rotigotine acts as a dopamine receptor agonist, mimicking the action of dopamine in the brain. It preferentially binds to D2 and D3 receptors, which are crucial for motor control and reward pathways. The compound's efficacy in stimulating these receptors is essential for alleviating symptoms associated with Parkinson's disease, such as rigidity and bradykinesia.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Dopaminergic Activity :
- Neuroprotective Effects :
- Antitumor Properties :
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 5 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Case Studies
- Parkinson's Disease Treatment :
- Neuroprotective Studies :
- Anticancer Research :
Q & A
Q. What synthetic routes are recommended for preparing racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride?
The synthesis typically involves reductive amination of a ketone precursor with a thienylethylamine derivative. For example, analogous methods (e.g., for Rotigotine in ) use intermediates like 2-(thienyl)ethyl tosylate coupled with n-propylamine. Key steps include:
- Intermediate preparation : Reacting 5-methoxy-2-tetralone with n-propylamine and a thienylethyl group under nitrogen atmosphere (as in ).
- Chiral resolution : Use of resolving agents like R-(+)-α-phenylethylamine to separate enantiomers via diastereomeric salt formation .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures.
Q. How can the structural identity and purity of the racemic compound be confirmed?
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to verify substituent positions (e.g., methoxy at δ 3.75 ppm, thienyl protons at δ 6.7–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C20H27N2OSCl) .
- Polarimetry : Monitor optical rotation to detect racemic vs. enantiopure forms (if resolved).
Q. What are the primary challenges in resolving the racemic mixture into enantiomers?
- Diastereomeric Salt Formation : Requires screening chiral acids (e.g., tartaric acid derivatives) and optimizing solvent systems (e.g., ethanol/water) for crystallization .
- Chromatographic Separation : Use High-Speed Countercurrent Chromatography (HSCCC) with chiral selectors (e.g., 40–60 mmol/L cyclodextrins) to enhance enantiomeric resolution .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during chiral resolution?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve diastereomer solubility and crystallization efficiency .
- Temperature Control : Lower temperatures (4°C) favor selective crystallization of one enantiomer .
- HSCCC Parameters : Adjust flow rate (1–2 mL/min) and rotation speed (800–1200 rpm) to maximize retention of the stationary phase, critical for separating closely related enantiomers .
Q. How should researchers address contradictions in spectroscopic data across synthesis batches?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-methoxy-tetralin derivatives in and ). Discrepancies in chemical shifts may indicate impurities or tautomerism.
- Orthogonal Methods : Use IR spectroscopy to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and X-ray crystallography for absolute configuration determination .
Q. What strategies are effective for improving reaction yields in large-scale synthesis?
Q. How can stability studies be designed to assess the compound under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Thienyl groups may oxidize under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
- Photostability : Expose to UV light (320–400 nm) to evaluate thiophene ring stability, a common degradation pathway for thienyl-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
